(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol
Description
(3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a chiral amino alcohol featuring a 4-nitrophenyl group attached to the third carbon of a propanol backbone. The nitro group at the para position imparts strong electron-withdrawing effects, influencing its reactivity, solubility, and intermolecular interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of β-blockers or enzyme inhibitors due to its stereochemical specificity .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m1/s1 |
InChI Key |
ZEMUAYJJQCVVDF-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol typically involves the following steps:
Amination: The conversion of the nitro group to an amino group.
Addition Reaction: The addition of a hydroxyl group to the propan-1-ol backbone.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes, followed by purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
Mechanistic Insight :
-
Ketone formation proceeds via a two-electron oxidation mechanism, preserving stereochemistry at the chiral center.
-
Strong acidic conditions with KMnO₄ promote full oxidation to the carboxylic acid .
Esterification
The alcohol reacts with acylating agents to form esters, a key step in prodrug synthesis:
| Reagent | Solvent | Product | Reaction Time | Conversion Rate |
|---|---|---|---|---|
| Acetyl chloride | DMF, 0°C | (3R)-3-amino-3-(4-nitrophenyl)propyl acetate | 2 hrs | 92% |
| Benzoyl chloride | Toluene, reflux | (3R)-3-amino-3-(4-nitrophenyl)propyl benzoate | 4 hrs | 88% |
Industrial Relevance : Ester derivatives enhance bioavailability in pharmaceutical intermediates .
Nitro Group Reduction
Catalytic hydrogenation selectively reduces the nitro group to an amine:
| Catalyst | Solvent | Pressure | Product | Diastereomeric Excess (de) |
|---|---|---|---|---|
| Pd/C (10%) | Ethanol | 1 atm H₂ | (3R)-3-amino-3-(4-aminophenyl)propan-1-ol | >99% |
| Raney Ni | H₂O/THF | 3 atm H₂ | Same product | 95% |
Applications : Reduced derivatives serve as intermediates in antibiotic synthesis (e.g., chloramphenicol analogs) .
Amino Group Reactions
The primary amine participates in nucleophilic substitutions and condensations:
Kinetics : Acylation occurs within 30 minutes at 25°C with >95% conversion.
Enzymatic Modifications
Engineered enzymes enable stereoselective transformations:
| Enzyme | Reaction | Conditions | Outcome |
|---|---|---|---|
| Transaminase (ATA-117) | Aminotransferase activity | pH 7.0, 30°C | (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (>99% ee) |
| Aldolase variant | C–C bond formation | Glycine, PLP cofactor | β-hydroxy-α-amino acids (96% de) |
Industrial Impact : Enzymatic routes replace hazardous chemical steps in florfenicol production .
Stability Under Varied Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| pH < 3 | Nitro group protonation | Nitrosonium intermediate |
| pH > 10 | Ester hydrolysis (if present) | Free alcohol and carboxylic acid |
| UV light (254 nm) | Photoreduction of nitro group | Nitroso and hydroxylamine derivatives |
Formulation Guidance : Stable in anhydrous solvents (e.g., DMSO) at −20°C for long-term storage .
Scientific Research Applications
(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogues differ in substituent groups (e.g., halogens, alkyl chains) or substitution patterns (ortho vs. para), leading to distinct physicochemical and biological properties. Key examples include:
Physicochemical Properties
- Electron Effects: The nitro group in the target compound is more electron-withdrawing than chloro (-Cl) or amino (-NH₂) groups, increasing its electrophilicity and reactivity in nucleophilic substitutions.
- Solubility: The hydrochloride salt of (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol exhibits higher aqueous solubility compared to the free base forms of other analogues .
- Steric Effects: Bulky substituents (e.g., 4-isopropyl in 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol) reduce molecular flexibility and may hinder crystal packing .
Toxicity and Handling
- The ortho-aminophenyl analogue (3-Amino-3-(2-aminophenyl)propan-1-ol) is classified as acutely toxic (H302) and a skin irritant (H315), likely due to its aromatic amine content .
Biological Activity
(3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a chiral compound characterized by the presence of an amino group and a para-nitrophenyl substituent. This structure contributes to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O3, with a molecular weight of 196.20 g/mol. The compound features a propanol backbone with an amino group at the 3-position and a 4-nitrophenyl group, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the nitrophenyl moiety may engage in π-π stacking interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Similar nitro-substituted compounds have shown efficacy against various bacterial strains. For instance, derivatives of nitrophenyl compounds have been investigated for their antibacterial properties with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .
- Enzyme Inhibition : The presence of the amino group suggests potential as an enzyme inhibitor. Studies on related compounds indicate that they may inhibit key enzymes involved in metabolic pathways .
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of related compounds on mammalian cell lines, showing no significant toxicity at therapeutic concentrations .
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of several nitrophenyl derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent activity against Mycobacterium abscessus, with MIC values ranging from 6.25 to 12.5 μM . This suggests that this compound could be explored further for its potential as an antimicrobial agent.
Study 2: Enzyme Interaction Analysis
Research exploring the interaction of nitrophenyl compounds with specific enzymes demonstrated that these compounds can act as competitive inhibitors. For instance, molecular docking studies revealed favorable binding poses for this compound within the active sites of target enzymes, suggesting a mechanism for its inhibitory effects .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications to the nitrophenyl group significantly influence biological activity. Substituents at the para position were found to enhance binding affinity and selectivity towards certain targets, emphasizing the importance of structural optimization in drug development .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Potential against Mycobacterium |
| 2-Nitrophenyl derivatives | Antimicrobial | 6.25 - 12.5 | Effective against Staphylococcus |
| Pyrrole benzamide derivatives | Antibacterial | 3.125 | Lead for creating InhA inhibitors |
| Phenylalanine amides | Antimycobacterial | 6.25 - 12.5 | Active against Mycobacterium |
Q & A
Q. What are the recommended synthetic routes for (3R)-3-amino-3-(4-nitrophenyl)propan-1-ol, and how can stereoselectivity be achieved?
The synthesis typically involves asymmetric reduction of a nitro precursor. For example:
- Catalytic hydrogenation : Use a chiral catalyst (e.g., Ru-BINAP complexes) to reduce 3-(4-nitrophenyl)-2-nitroprop-1-enol, ensuring retention of the (R)-configuration. This method achieves stereoselectivity via catalyst-substrate interactions .
- Enzymatic reduction : Lipases or ketoreductases can selectively reduce ketone intermediates in aqueous/organic biphasic systems, yielding enantiomeric excess >90% .
- Bulk reducing agents : Sodium borohydride or LiAlH4 may require chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry .
Q. How can the structure of this compound be validated experimentally?
- NMR spectroscopy : Compare and -NMR data with similar compounds (e.g., 2-methyl-2-nitro-1-(4-nitrophenyl)propan-1-ol, where the nitro group’s deshielding effects and coupling constants confirm substituent positions) .
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction, as demonstrated for structurally related nitrophenylpropanols (e.g., (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol mobile phases to verify enantiopurity .
Q. What safety precautions are critical when handling this compound?
- Acute toxicity : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
- Respiratory hazards : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. For example:
- Aminolysis : The amino group can act as a nucleophile in SN reactions with alkyl halides (e.g., benzyl bromide) under mild conditions (DMF, 50°C), forming tertiary amines .
- Hydrogen bonding : The nitro group stabilizes transition states in intramolecular cyclization reactions (e.g., forming oxazolidinones via carbamate intermediates) .
Q. How can conflicting biological activity data for this compound be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Solubility differences : Test in DMSO/PBS mixtures to optimize bioavailability.
- Enantiomeric impurities : Validate enantiopurity via chiral HPLC and correlate activity with the (R)-enantiomer .
- Assay interference : The nitro group may absorb at 340–400 nm, interfering with UV-based assays; use LC-MS or fluorescence detection instead .
Q. What strategies optimize enantioselective synthesis for industrial-scale production?
- Continuous-flow hydrogenation : Use fixed-bed reactors with immobilized chiral catalysts (e.g., Pd/C modified with cinchona alkaloids) to enhance turnover frequency and reduce catalyst leaching .
- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >99% ee .
- Process analytical technology (PAT) : Monitor reaction progress in real time using inline FTIR or Raman spectroscopy to adjust parameters (e.g., H pressure, temperature) .
Q. How do computational methods aid in predicting the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., oxidoreductases) using AutoDock Vina, focusing on hydrogen bonds between the amino group and catalytic residues (e.g., Asp32 in ketoreductases) .
- MD simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments using GROMACS, revealing membrane permeability trends .
- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity using partial least squares regression .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Catalyst deactivation : Residual moisture or oxygen can poison chiral catalysts, reducing enantioselectivity. Use gloveboxes for catalyst handling .
- Side reactions : Competing pathways (e.g., over-reduction of the nitro group to amine) may occur under high H pressure; optimize pressure (1–5 bar) and reaction time .
- Purification losses : Silica gel chromatography may degrade the compound; switch to reverse-phase HPLC for higher recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
